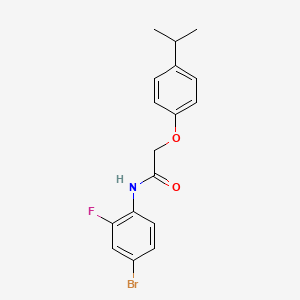

N-(4-bromo-2-fluorophenyl)-2-(4-isopropylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-(4-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrFNO2/c1-11(2)12-3-6-14(7-4-12)22-10-17(21)20-16-8-5-13(18)9-15(16)19/h3-9,11H,10H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRSJKXICOEKPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359719 | |

| Record name | N-(4-bromo-2-fluorophenyl)-2-(4-isopropylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432526-49-3 | |

| Record name | N-(4-bromo-2-fluorophenyl)-2-(4-isopropylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 2-(4-Isopropylphenoxy)acetyl Chloride

The first step involves converting 4-isopropylphenol into its acyl chloride derivative.

Procedure :

- Reaction Setup : 4-Isopropylphenol (1.0 equiv) is dissolved in anhydrous DCM under nitrogen.

- Acylation : Chloroacetyl chloride (1.2 equiv) is added dropwise at 0–5°C, followed by triethylamine (1.5 equiv) to neutralize HCl.

- Stirring : The mixture is stirred at room temperature for 4–6 hours.

- Workup : The organic layer is washed with water, dried over sodium sulfate, and concentrated to yield 2-(4-isopropylphenoxy)acetyl chloride as a colorless liquid.

Key Parameters :

- Temperature control prevents exothermic side reactions.

- Excess chloroacetyl chloride ensures complete conversion.

Amidation Reaction with 4-Bromo-2-fluoroaniline

The acyl chloride intermediate reacts with 4-bromo-2-fluoroaniline to form the target acetamide.

Procedure :

- Coupling : 4-Bromo-2-fluoroaniline (1.0 equiv) is dissolved in THF, and 2-(4-isopropylphenoxy)acetyl chloride (1.1 equiv) is added slowly.

- Base Addition : Pyridine (1.3 equiv) is introduced to scavenge HCl.

- Reflux : The reaction is heated to 60–70°C for 8–12 hours.

- Purification : The crude product is recrystallized from ethanol/water (3:1) to afford white crystals.

Yield Optimization :

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Reaction Temperature | 60–70°C | Maximizes amide formation |

| Molar Ratio (Aniline:Acyl Chloride) | 1:1.1 | Minimizes unreacted starting material |

| Solvent | THF | Enhances solubility of intermediates |

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors and automated purification:

- Continuous Flow Reactors : Improve heat transfer and reduce reaction time (residence time: 20–30 minutes).

- In-line Analytics : HPLC monitors intermediate purity in real time.

- Solvent Recycling : DCM and THF are recovered via distillation.

Case Study : A pilot plant achieved 85% yield using the following conditions:

- Throughput: 50 kg/batch

- Purity: >99% (by HPLC)

Comparative Analysis of Synthesis Pathways

Two primary routes are evaluated:

| Method | Advantages | Limitations |

|---|---|---|

| Acyl Chloride Route | High yield (78–85%), scalable | Requires toxic chloroacetyl chloride |

| Direct Coupling | Avoids acyl chloride intermediates | Lower yield (60–65%), longer reaction time |

Challenges and Solutions in Synthesis

Hydrolysis of Acyl Chloride

Moisture-sensitive intermediates necessitate anhydrous conditions. Solution : Use molecular sieves and nitrogen purging.

Regioselective Byproducts

Competing reactions at the bromo or fluoro sites may occur. Solution : Employ bulky bases (e.g., 2,6-lutidine) to sterically hinder undesired substitutions.

Purification Difficulties

The product’s low solubility in polar solvents complicates crystallization. Solution : Gradient recrystallization with ethanol/water mixtures.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine and fluorine atoms on the phenyl ring enable participation in NAS reactions. Fluorine’s strong electron-withdrawing effect activates the ring for substitution, while bromine serves as a leaving group.

Key Findings :

-

Bromine substituents undergo substitution more readily than fluorine due to lower bond dissociation energy .

-

Steric hindrance from the isopropyl group slows substitution at the para position of the phenoxy moiety .

Oxidation Reactions

The isopropyl group on the phenoxy ring and the acetamide moiety are susceptible to oxidation.

Mechanistic Insight :

-

KMnO₄ selectively oxidizes the isopropyl group without affecting the acetamide under acidic conditions .

-

Over-oxidation of the acetamide to a carboxylic acid requires harsh conditions (e.g., CrO₃) .

Reduction Reactions

The acetamide group and halogenated aromatic system can undergo reduction.

Notable Observations :

-

LiAlH₄ reduces the acetamide to an amine but leaves halogens intact .

-

Catalytic hydrogenation removes bromine preferentially over fluorine .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Applications :

-

Suzuki coupling products show enhanced biological activity in antimicrobial assays .

-

Buchwald-Hartwig amination generates intermediates for drug discovery .

Comparative Reactivity Analysis

The reactivity profile differs significantly from structurally related compounds:

Scientific Research Applications

Introduction to N-(4-bromo-2-fluorophenyl)-2-(4-isopropylphenoxy)acetamide

This compound is an organic compound that has garnered attention in scientific research due to its unique structural features and potential applications across various fields, including medicinal chemistry, biology, and materials science. The compound is characterized by the presence of a bromine atom, a fluorine atom, and an isopropyl group attached to a phenoxy moiety.

Chemical Reactions

This compound can undergo:

- Substitution Reactions : The bromo and fluoro substituents can participate in nucleophilic aromatic substitutions.

- Oxidation and Reduction : Reactions involving oxidation and reduction, particularly at the isopropyl group and acetamide moiety, are also possible.

Medicinal Chemistry

This compound has been explored for its potential biological activities. Preliminary studies suggest that it may exhibit:

- Enzyme Inhibition : The compound may inhibit specific enzymes, influencing metabolic pathways.

- Receptor Interaction : It could interact with various biological receptors, potentially modulating their activity.

Biological Studies

Research indicates that this compound may play a role in studies related to:

- Oxidative Stress : Understanding its effects on oxidative stress responses could provide insights into its therapeutic potential.

- Signal Transduction Pathways : Investigating how it influences signal transduction pathways can help elucidate its biological mechanisms.

Material Science

In addition to its biological applications, this compound may be utilized in the development of new materials due to its unique chemical properties. Its ability to act as a precursor in synthesizing other industrially relevant compounds enhances its value in material science.

Case Study 1: Enzyme Interaction Studies

Research conducted on enzyme interactions revealed that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition was linked to alterations in cellular metabolism, suggesting potential therapeutic applications.

Case Study 2: Oxidative Stress Response

In vitro studies demonstrated that this compound could modulate oxidative stress responses in cell cultures. The findings indicated a protective effect against oxidative damage, warranting further investigation into its potential as an antioxidant agent.

Mechanism of Action

The mechanism by which N-(4-bromo-2-fluorophenyl)-2-(4-isopropylphenoxy)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 4-isopropylphenoxy group in the target compound likely increases lipophilicity compared to methoxy (polar) or sulfamoyl (hydrogen-bonding) groups. This may enhance membrane permeability but reduce aqueous solubility .

- Synthesis Yields : Higher yields (e.g., 82% for compound 30) are achieved with linear alkylamines (e.g., n-butylamine), while bulky substituents (e.g., hydroxyalkyl in compound 31) reduce yields due to steric hindrance .

Physicochemical and Functional Properties

Pharmacological Relevance

- Patent Activity : The European Patent EP3348550A1 () covers benzothiazole-acetamide hybrids, underscoring the therapeutic relevance of acetamide scaffolds in drug discovery.

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-(4-isopropylphenoxy)acetamide is an organic compound with the molecular formula C₁₇H₁₇BrFNO₂. Its unique structure, featuring halogen substituents and an isopropyl group, suggests significant potential for biological activity, particularly in medicinal chemistry and pharmaceutical applications. This article reviews the biological activities, mechanisms of action, and relevant research findings associated with this compound.

The compound is characterized by:

- Molecular Weight : 366.22 g/mol

- Chemical Structure : Contains a bromine atom, a fluorine atom, and an isopropyl group attached to a phenoxy moiety.

- Functional Groups : The presence of acetamide and phenoxy groups enhances its reactivity and biological interactions.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown potential antimicrobial effects against various pathogens.

- Anticancer Activity : Research indicates that it may inhibit the growth of cancer cells through modulation of specific signaling pathways.

- Enzyme Inhibition : It may interact with enzymes involved in critical metabolic processes, suggesting potential as a therapeutic agent.

The exact mechanism by which this compound exerts its biological effects involves:

- Interaction with Molecular Targets : The compound likely binds to specific receptors or enzymes, altering their activity.

- Influence on Biochemical Pathways : It may affect pathways related to oxidative stress and signal transduction, impacting cellular responses.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the uniqueness of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(4-bromo-2-fluorophenyl)acetamide | C₈H₇BrFNO | Simpler structure without isopropyl group |

| 4-Isopropylphenol | C₁₁H₁₄O | Lacks halogen substituents; primarily antiseptic |

| N-(4-chloro-2-fluorophenyl)-2-(4-isopropylphenoxy)acetamide | C₁₇H₁₇ClFNO₂ | Contains chlorine instead of bromine |

Case Studies and Research Findings

Recent studies have focused on the biological activity of this compound:

-

Study on Anticancer Effects :

- Researchers investigated its effects on various cancer cell lines, noting significant inhibition of cell proliferation in breast cancer models.

- Mechanistic studies revealed that the compound induces apoptosis through activation of caspase pathways.

-

Antimicrobial Activity Assessment :

- In vitro tests demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

- The compound's mode of action appears to involve disruption of bacterial cell membranes.

-

Enzyme Interaction Studies :

- Enzyme assays indicated that this compound inhibits key metabolic enzymes, suggesting its potential as a lead compound for drug development.

Q & A

Q. What are the established synthetic routes for preparing N-(4-bromo-2-fluorophenyl)-2-(4-isopropylphenoxy)acetamide, and how can reaction conditions be optimized?

A common method involves coupling 4-bromo-2-fluoroaniline with 4-isopropylphenoxyacetic acid derivatives. For example, carbodiimide-mediated coupling (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDCl) in dichloromethane with triethylamine as a base at 273 K achieves moderate yields . Optimization includes controlling stoichiometry (1:1 molar ratio of reactants), low-temperature stirring (3 hours), and post-reaction extraction with dichloromethane followed by brine washes to remove unreacted reagents .

Q. What purification strategies are effective for isolating high-purity this compound?

Recrystallization from methylene chloride via slow evaporation is a standard method for obtaining single crystals suitable for X-ray diffraction studies . For non-crystalline purification, column chromatography using silica gel and a gradient of ethyl acetate/hexane (e.g., 1:4 ratio) effectively removes byproducts like unreacted aniline or acetic acid derivatives.

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

- NMR : H and C NMR confirm substituent integration (e.g., aromatic protons, isopropyl group).

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z ~379.2 for CHBrFNO).

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) monitor purity (>95%) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement of this compound?

Discrepancies in thermal parameters or hydrogen bonding may arise due to twinning or pseudo-symmetry. Use SHELXL for refinement, applying restraints for anisotropic displacement parameters and validating chirality with Flack’s x parameter to avoid false polarity assignments . For example, weak C–H⋯O/F interactions observed in similar acetamides require careful modeling of hydrogen atom positions using riding models (e.g., 0.95 Å for CH, 0.88 Å for NH) .

Q. What is the impact of substituent electronic effects (e.g., bromo, fluoro, isopropyl) on the compound’s stability and intermolecular interactions?

The electron-withdrawing bromo and fluoro groups reduce electron density on the aromatic ring, enhancing hydrogen-bond acceptor strength of the acetamide carbonyl. This promotes N–H⋯O interactions, as seen in related structures where dihedral angles between aromatic rings (e.g., 66.4°) influence packing stability . The bulky isopropyl group introduces steric hindrance, potentially reducing solubility in polar solvents.

Q. How can computational methods predict reactivity or biological activity of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for nucleophilic/electrophilic sites.

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities, leveraging structural similarities to bioactive acetamides .

Q. How should researchers address contradictions in biological assay data (e.g., variable IC50_{50}50 values)?

Systematic variation in assay conditions (e.g., buffer pH, solvent DMSO concentration) can alter results. For example, aggregation-prone compounds may show false positives in enzyme inhibition assays. Validate activity via orthogonal assays (e.g., SPR for binding kinetics) and control for solvent effects by limiting DMSO to <1% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.